Musacin E

Description

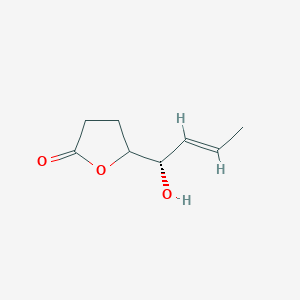

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |

InChI |

InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7?/m0/s1 |

InChI Key |

HSLUVDZLTGWSDM-PUIDQBPRSA-N |

SMILES |

CC=CC(C1CCC(=O)O1)O |

Isomeric SMILES |

C/C=C/[C@@H](C1CCC(=O)O1)O |

Canonical SMILES |

CC=CC(C1CCC(=O)O1)O |

Synonyms |

musacin E |

Origin of Product |

United States |

Natural Occurrence and Isolation of Musacin E

Microbial Producers and Discovery Sources of Musacin E

The discovery of this compound is rooted in the exploration of secondary metabolites from microbial sources. Bacteria and fungi, particularly those from unique ecological niches, are known to produce a wide array of bioactive compounds.

Streptomyces griseoviridis as a Primary Source

The primary and definitive source of this compound is the bacterium Streptomyces griseoviridis, specifically the strain FH-S 1832. nih.govpsu.edu The initial discovery was part of a broader investigation into the secondary metabolites produced by this strain, which led to the identification of a series of related compounds named Musacins A through F. psu.edu These compounds are γ-butyrolactones that feature a conjugated hydroxy enone. psu.edu The initial structural elucidation of these compounds was carried out using spectroscopic analysis. psu.edu It was proposed that this compound is the intramolecular ester of the 4,5-dihydroxyocta-6-enoic acid portion of other musacins, such as Musacin B1 and B2, where esterification at the 4-OH group results in the formation of a γ-lactone. psu.edu

The table below summarizes the musacins discovered from Streptomyces griseoviridis FH-S 1832.

| Compound Name | Classification |

| Musacin A | γ-lactone |

| Musacin B1 | γ-lactone |

| Musacin B2 | γ-lactone |

| Musacin C | Ring-opened γ-lactone methyl ester |

| Musacin D | γ-lactone |

| This compound | γ-lactone |

| Musacin F | γ-lactone |

Identification in Nigrospora spp. and Related Fungi

While Streptomyces griseoviridis is the confirmed producer of this compound, the musacin family of compounds shows a structural relationship to nigrosporalactone (B12769194). nih.gov Nigrosporalactone has been isolated from fungi of the genus Nigrospora. nih.gov This structural similarity suggests a potential biosynthetic link or the presence of similar enzymatic pathways in these different microbial genera.

Nigrospora species are recognized as prolific producers of a diverse range of secondary metabolites, some of which possess notable biological activities. gsconlinepress.comgsconlinepress.com For instance, various studies on Nigrospora have led to the isolation of compounds like phomalactone, which also contains a lactone ring. nih.gov While the direct isolation of this compound from a Nigrospora species has not been definitively reported in the reviewed literature, the presence of structurally related lactones like nigrosporalactone and others makes this genus a subject of interest for similar compounds. nih.govnih.gov

Association with Endophytic Fungi

Endophytic fungi, which live within the tissues of plants without causing any apparent disease, are a significant source of novel bioactive compounds. gsconlinepress.comresearchgate.net The genus Nigrospora is frequently identified as an endophyte in various plants, including medicinal plants and those from unique environments like mangroves. gsconlinepress.comgsconlinepress.com The symbiotic relationship between the endophytic fungus and its host plant can stimulate the production of a wide array of secondary metabolites.

Screening of endophytic Nigrospora species has revealed a rich chemical diversity, yielding compounds with antimicrobial and antioxidant properties. gsconlinepress.comresearchgate.net For example, chemical investigations of endophytic Nigrospora strains have led to the isolation of various classes of compounds, including alkaloids, terpenes, and polyketides. tandfonline.comnih.gov While these studies have not explicitly identified this compound, the established capacity of endophytic Nigrospora to produce a vast and diverse array of secondary metabolites underscores their potential as a source for new or known bioactive compounds, including various lactones.

Methodological Advances in Natural Product Isolation for Musacins

The isolation of this compound and its related compounds has benefited from advancements in analytical and separation techniques, which are crucial for detecting and purifying specific molecules from complex microbial extracts.

A key methodological approach that led to the discovery of the musacins is metabolite pattern analysis , also referred to as chemical screening. researchgate.net This technique provides a comprehensive overview of the secondary metabolites produced by a microorganism. researchgate.net In the case of Streptomyces griseoviridis, this involved the use of thin-layer chromatography (TLC) in conjunction with various staining reagents to create a "metabolic finger-print". researchgate.net This approach allows for the classification of microbial strains based on their productivity and the diversity of the compounds they synthesize, highlighting "talented" strains like FH-S 1832 that produce a wide array of structurally different metabolites. researchgate.net

Following initial detection through screening methods, the isolation and purification of musacins from the crude extract are typically achieved through a combination of chromatographic techniques. These methods separate compounds based on their physicochemical properties, such as polarity, size, and charge.

Commonly employed techniques for the isolation of γ-butyrolactone natural products include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted using a solvent or a gradient of solvents. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds. google.comsielc.com Reverse-phase HPLC, using columns like C18, is particularly common for separating moderately polar compounds like musacins. sielc.com The separation is achieved by using a polar mobile phase, and the retention of the compounds on the nonpolar stationary phase is influenced by their hydrophobicity.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller-scale isolations, preparative TLC can be an effective method to purify compounds from a mixture.

The table below outlines the chromatographic techniques relevant to the isolation of musacins.

| Technique | Principle | Application in Musacin Isolation |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Initial detection and "fingerprinting" of metabolites in crude extracts. researchgate.net |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption on a solid stationary phase as a mobile phase passes through it. | Initial fractionation and purification of musacins from the culture broth extract. google.com |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography that provides high resolution and rapid separation. | Final purification of individual musacin compounds. google.comsielc.com |

Biosynthetic Pathways and Genetic Basis of Musacin E

Proposed Biosynthetic Origins and Precursors for Musacins

Musacin E is a secondary metabolite naturally produced by the bacterium Streptomyces griseoviridis. nih.gov Secondary metabolites are compounds that are not essential for the organism's basic survival but often play roles in competition, defense, or symbiosis. The biosynthesis of such complex molecules starts from simple, common metabolic precursors.

While the precise, biologically confirmed starting molecules for this compound are not definitively established, insights have been drawn from total synthesis studies. These chemical syntheses provide a plausible model for the types of precursors that could be utilized in the natural biosynthetic pathway. It is hypothesized that this compound's core structure is derived from the intramolecular esterification of a 4,5-dihydroxyocta-6-enoic acid moiety, which is also a component of related compounds like Musacin B1 and B2. rsc.org The successful laboratory synthesis of musacins from specific small molecules suggests that similar building blocks may be used by the bacterium's enzymatic machinery. nih.govrsc.org

Table 1: Proposed Precursors in the Synthesis of Musacins This table outlines the starting materials used in the chemical synthesis of the musacin family, suggesting potential natural biosynthetic precursors.

| Precursor | Role in Synthesis | Reference |

|---|---|---|

| D-Erythronolactone | Starting material for establishing the stereochemistry of the dihydroxyl group. | nih.govrsc.org |

| L-Tartaric Acid | Used as a starting material in synthetic routes to establish stereochemistry. | nih.govrsc.org |

Enzymatic Machinery and Putative Biotransformation Steps

The conversion of simple precursors into the complex structure of this compound requires a series of specific biochemical reactions, each catalyzed by a dedicated enzyme. Although the specific enzymes for the this compound pathway have not been isolated and characterized, the necessary chemical transformations allow for the postulation of the types of enzymes involved.

The biosynthesis would likely involve a multi-step process including:

Chain Assembly: A polyketide synthase (PKS) or a similar enzymatic complex is likely responsible for constructing the carbon backbone of the molecule from simpler acyl-CoA units.

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific positions is a critical step. This is typically carried out by oxygenase enzymes, such as cytochrome P450 monooxygenases or Fe(II)/α-ketoglutarate-dependent oxygenases, which are common in secondary metabolite pathways. nih.gov

Lactonization: The formation of the characteristic γ-butyrolactone ring occurs via an intramolecular esterification (the formation of an ester bond within the same molecule). This cyclization is likely catalyzed by a hydrolase or a specific cyclase enzyme. rsc.org

Dehydration: The formation of double bonds, as seen in the butenyl side chain, would be catalyzed by dehydratase enzymes.

The entire sequence of these biotransformations must be precisely controlled to achieve the correct structure and stereochemistry of the final this compound molecule.

Current Understanding of Biosynthetic Gene Clusters (BGCs) for Musacins

In bacteria like Streptomyces, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). youtube.comfrontiersin.org This co-localization facilitates the coordinated regulation and expression of all the genes necessary to produce the compound.

Despite the isolation of this compound from Streptomyces griseoviridis and its identification in other fungi, a significant gap exists in our knowledge of its genetic basis. nih.govoup.com As of now, the specific BGC responsible for this compound biosynthesis has not been identified, cloned, or characterized. This means that the genes encoding the putative PKS, oxygenases, and other tailoring enzymes remain unknown. Without this genetic information, it is challenging to confirm the exact biosynthetic pathway, understand its regulation, or harness it for biotechnological applications.

To bridge the knowledge gap regarding the this compound BGC, researchers can employ computational (bioinformatic) tools to mine the genome of Streptomyces griseoviridis. Modern genome sequencing and analysis software are designed to identify potential BGCs.

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This is a widely used web server and standalone tool that predicts BGCs in bacterial and fungal genomes. frontiersin.orgoup.com It identifies core biosynthetic genes (like PKS or NRPS) and other associated genes for tailoring, transport, and regulation, grouping them into putative clusters.

ClusterFinder: This algorithm is another tool used to detect potential BGCs by searching for the co-localization of genes related to a specific class of secondary metabolites. frontiersin.org

By applying these tools to the sequenced genome of the producing organism, researchers can generate a list of candidate BGCs. These computationally predicted clusters would then need to be verified experimentally, for instance, by deleting a key gene in the cluster and observing if this compound production ceases.

Known Gaps in Biosynthetic Gene Information for this compound

Strategies for Metabolic Engineering and Heterologous Production of this compound

Metabolic engineering aims to modify an organism's genetic and regulatory processes to enhance the production of a desired substance. Heterologous production involves taking the genetic blueprint (the BGC) for a compound from its native producer and expressing it in a different, more easily manageable host organism. google.complos.org

Once the this compound BGC is identified, several strategies could be employed for its enhanced production:

Identification and Transfer of the BGC: The first step is the successful identification and cloning of the complete this compound BGC from Streptomyces griseoviridis.

Host Selection: The BGC would then be introduced into a heterologous host. Common choices include fast-growing, genetically tractable bacteria like E. coli or other Streptomyces species that are known to be efficient producers of secondary metabolites. google.comnih.gov Yeast, such as Saccharomyces cerevisiae, is also a viable option. mdpi.comresearchgate.net

Pathway Optimization: Simply transferring the BGC is often not enough. The host's metabolism must be engineered to provide an ample supply of the necessary precursors (e.g., specific acyl-CoA units). nih.gov This may involve upregulating the expression of certain native enzymes in the host or introducing new genes to create the required building blocks. google.com

Process Intensification: Production can be further increased by optimizing fermentation conditions and potentially using techniques like in-situ product recovery to remove the compound from the culture as it is made, which can prevent feedback inhibition or toxicity. mdpi.comresearchgate.net

These strategies hold the potential to create a sustainable and scalable production platform for this compound, which is currently reliant on extraction from its natural source or complex chemical synthesis.

Chemical Synthesis and Stereochemical Elucidation of Musacin E

Total Synthesis Strategies for Musacin E

The total synthesis of this compound has been achieved through strategic planning that leverages key chemical reactions and readily available chiral starting materials. psu.edunih.govrsc.org

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org For this compound, a primary retrosynthetic disconnection involves breaking the γ-lactone ring via hydrolysis. This reveals a key precursor, the 4,5-dihydroxyocta-6-enoic acid moiety. psu.edursc.org Further disconnection of the carbon-carbon double bond, for instance, via a Wittig-type reaction or olefination, simplifies the structure into a smaller aldehyde and a corresponding phosphonium (B103445) ylide or sulfone fragment. This approach breaks the molecule down into manageable, synthetically accessible subunits. The synthetic plan developed by Ueki and Kinoshita illustrates this strategy, targeting the key acid unit (unit A) as a primary intermediate. psu.edursc.org

A successful and common strategy for synthesizing enantiomerically pure molecules is the "chiral pool" approach. ddugu.ac.in This method utilizes naturally occurring chiral compounds as inexpensive starting materials to build more complex structures. numberanalytics.com The total synthesis of this compound has been effectively accomplished using this strategy.

In a key study, this compound was synthesized starting from D-erythronolactone and L-tartaric acid. nih.govrsc.org These compounds, derived from the chiral pool, possess inherent stereochemistry that is transferred through the synthetic sequence to establish the correct absolute configuration in the final product. psu.edunih.gov This approach avoids the need for asymmetric induction or resolution steps, often making the synthesis more efficient. tcichemicals.com The synthesis of the required acid unit (unit A) was achieved from D-erythronolactone, while other parts of the broader Musacin family were synthesized using (S)-malic acid, another chiral pool starting material. psu.edu

Table 1: Chiral Pool Starting Materials in Musacin Synthesis

| Starting Material | Use in Synthesis | Reference |

|---|---|---|

| D-Erythronolactone | Precursor for the main acid unit of this compound. | psu.edu, nih.gov, rsc.org |

| L-Tartaric Acid | Used to prepare key intermediates for stereochemical comparison. | psu.edu, nih.gov, rsc.org |

Retrosynthetic Analysis and Key Disconnections

Stereoselective Methodologies in this compound Synthesis

Stereoselectivity is crucial in the synthesis of this compound, which contains multiple stereogenic centers and a specific double bond geometry.

The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. wikipedia.org Prior to its total synthesis, the absolute stereochemistry of this compound had not been determined. psu.edursc.org The successful synthesis of the molecule was the ultimate proof of its stereochemical structure. nih.gov By starting with compounds of known absolute configuration, such as D-erythronolactone, the stereocenters of the synthetic product were unequivocally established. psu.edunih.gov This synthetic achievement confirmed the assumed structure of this compound as the intramolecular ester (a γ-lactone) formed from the 4,5-dihydroxyocta-6-enoic acid portion of the related Musacin B compounds. psu.edursc.org

The synthesis of this compound requires precise control over the formation of its stereogenic centers and the geometry of its carbon-carbon double bond. psu.edu Spectroscopic analysis initially suggested a trans (or E) configuration for the double bond, a feature that had to be replicated in the synthesis. rsc.org

To achieve this, specific stereoselective reactions were employed:

Takai Reaction : In one synthetic route, a Takai reaction was used to construct the side chain, which resulted in the formation of the trans olefin as a single, desired product. psu.edu

Julia-Kocienski Olefination : In another approach, the highly stereoselective Julia-Kocienski olefination was used. researchgate.net Employing specific conditions (KHMDS and 18-crown-6), this reaction exclusively afforded the E-alkene, ensuring the correct geometry of the double bond in the final product. researchgate.net

The control of the stereogenic centers was dictated by the chirality of the starting materials from the chiral pool and the stereoselective reactions used to link the molecular fragments. psu.eduuvic.ca

Establishment of Absolute Stereochemistry

Important Synthetic Transformations in this compound Synthesis (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination stands out as a particularly important transformation in modern syntheses of this compound. researchgate.net It is a modified version of the classic Julia olefination and is renowned for its ability to form carbon-carbon double bonds with high E-selectivity. wikipedia.orgorganic-chemistry.org

In this reaction, a sulfone (typically a heteroaryl sulfone) reacts with an aldehyde in the presence of a base to form an alkene. researchgate.netmdpi.com The reaction is valued for its mild conditions and high functional group tolerance. mdpi.com In one total synthesis of (+)-Musacin E, an unstable aldehyde intermediate was directly treated with a sulfone reagent under Popíšil's conditions (using KHMDS as the base and 18-crown-6 (B118740) as an additive) to generate the crucial E-alkene side chain as the sole isomer. researchgate.net This step highlights the power of the Julia-Kocienski olefination in complex natural product synthesis to reliably install double bonds with specific geometry. researchgate.net

Table 2: Key Reactions in this compound Synthesis

| Reaction | Purpose | Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Takai Reaction | Formation of the trans double bond in the side chain. | CrCl₂, CHI₃ | Good yield, single trans product | psu.edu |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Musacin A |

| Musacin B1 |

| Musacin B2 |

| Musacin C |

| Musacin D |

| This compound |

| Musacin F |

| D-Erythronolactone |

| L-Tartaric Acid |

| (S)-Malic Acid |

| KHMDS (Potassium bis(trimethylsilyl)amide) |

Development of Unified Synthetic Approaches for γ-Butyrolactone Natural Products

The γ-butyrolactone ring is a common structural motif found in a vast number of natural products, exhibiting a wide array of biological activities. nih.govmdpi.com This prevalence has spurred the development of general and stereoselective synthetic strategies to access these molecules with diverse structural variations. nih.gov Recent advancements have focused on asymmetric methods that employ transition metal or organocatalysts. nih.gov These approaches are highly valued as they allow for the efficient introduction of various functional groups and enable the flexible construction of complex, polycyclic scaffolds from common precursors. nih.gov

The synthesis of this compound serves as a specific example within the broader context of γ-butyrolactone synthesis. The successful approach to this compound involved the use of chiral starting materials to control the stereochemistry of the final product. rsc.org Specifically, the synthesis of this compound, along with Musacin B1 and B2, was accomplished using D-erythronolactone, L-tartaric acid, and (S)-malic acid as chiral precursors. rsc.orgnih.gov This strategy highlights a common tactic in natural product synthesis: the use of readily available chiral pool materials to establish key stereocenters.

The synthetic plan for this compound was based on the hypothesis that it is the intramolecular ester of the 4,5-dihydroxyocta-6-enoic acid moiety found in Musacin B1/B2, where the esterification occurs at the 4-OH group to form the γ-lactone ring. psu.edursc.org This required the careful synthesis of the constituent acid unit with the correct absolute stereochemistry at the dihydroxyl group. rsc.org

The development of such synthetic routes is critical not only for confirming the structures of natural products like this compound but also for exploring structure-activity relationships by enabling the synthesis of analogues. psu.edu The investigation into the biological activities of compounds related to the musacins is an ongoing area of research. psu.edu

Biological Activities and Mechanistic Investigations of Musacin E

Phytotoxic Activities and Agronomic Implications

Musacin E is recognized as a phytotoxic compound, indicating it has a deleterious effect on plant life. This characteristic suggests potential applications and ecological roles in agricultural and natural environments.

Role in Microbial Competition and Fungal Survival

In the competitive microbial world, secondary metabolites are crucial weapons. Compounds like this compound are produced by microorganisms to gain an advantage over other microbes in the same environment. By inhibiting the growth of competing organisms, the producing fungus can better secure resources and space, facilitating its colonization and survival. This compound's targeted action against plants is a key part of this strategy, as it can eliminate potential plant hosts or competitors in the immediate vicinity. While the broader category of fungal metabolites is known to enhance survival by protecting against environmental stresses and predation, the specific contribution of this compound to the producing fungus's resilience is an area requiring further detailed investigation.

Effects on Plant Growth and Development (e.g., Radish Seedlings)

The phytotoxicity of this compound has been demonstrated through its effects on plant development. Studies have noted that this compound exhibits phytotoxic activity against radish seedlings (Raphanus sativus). researchgate.netresearchgate.net In laboratory tests, the presence of metabolites from Streptomyces species, the genus from which related compounds are often isolated, was shown to impede the normal growth of radish seedling radicles. researchgate.net This inhibition of root development is a critical aspect of phytotoxicity, as it directly impacts the plant's ability to absorb water and nutrients, ultimately stunting its growth and viability.

Mechanistic Basis of Phytotoxicity

The precise molecular mechanism by which this compound exerts its toxic effects on plants is not yet fully elucidated. Generally, phytotoxins can disrupt plant physiology through various pathways. These can include interfering with cellular respiration, disrupting osmotic balance within the plant's vascular system, or inhibiting the synthesis of essential molecules like chlorophyll. mdpi.com For many mycotoxins, phytotoxicity is linked to their ability to bind to cellular components, leading to a cascade of detrimental effects. mdpi.com Determining which of these or other potential pathways this compound utilizes to inhibit plant growth requires further targeted multi-omics approaches and biochemical assays.

Antimicrobial Activities (In Vitro Studies)

In addition to its effects on plants, this compound has demonstrated antimicrobial properties in laboratory settings. These activities are typically evaluated through in vitro assays that measure the compound's ability to inhibit the growth of various microorganisms.

Inhibition of Microbial Competitors (General)

The production of antimicrobial compounds is a common strategy in microbial competition. researchgate.net Research on extracts containing related musacin compounds has shown strong bioactivity against certain types of competing microbes, particularly Gram-positive bacteria and yeasts. researchgate.net This suggests that this compound plays a role in the chemical defense system of its producing organism, helping it to outcompete other fungi and bacteria for resources in its ecological niche. The evaluation of its general antimicrobial potential is often a preliminary step in understanding its broader biological role.

Specificity Against Pathogenic Microorganisms

While broad antimicrobial activity is common, some compounds exhibit specificity, acting more potently against certain microbes, including those pathogenic to humans or animals. Studies have indicated that extracts containing musacins show promise against a panel of nosocomial bacterial pathogens. researchgate.net However, specific data quantifying the activity of purified this compound against named pathogenic microorganisms, such as Minimum Inhibitory Concentration (MIC) values, are not extensively detailed in the available literature. Further research is needed to characterize its spectrum of activity and potency against specific human and animal pathogens.

Antiviral Activities (In Vitro Studies, exemplified by Musacin C)

While direct antiviral studies on this compound are not yet available, research on the related compound Musacin C has demonstrated weak antiviral activities. researchgate.netcapes.gov.br

Studies have reported that Musacin C, the methyl ester of the ring-opened γ-lactone from musacin B1/B2, exhibits weak antiviral activity against several viruses, including adenoviruses, HSV-1, HSV-2, and the influenza virus. psu.eduresearchgate.net Other compounds from marine actinomycetes, the same class of microorganisms that produce musacins, have shown a variety of antiviral mechanisms. researchsquare.com These mechanisms include the inactivation of viral particles, inhibition of viral entry into host cells, and the inhibition of viral replication. researchsquare.com For instance, some compounds target the viral hemagglutinin (HA) protein, which is crucial for the virus binding to host cell receptors, thereby preventing viral entry. semanticscholar.org Direct-acting antivirals (DAAs) for Hepatitis C, for example, target specific non-structural proteins (NS) of the virus, such as NS3/4A protease, NS5A, and NS5B polymerase, which are essential for viral replication. mdpi.comaccessh.orgnih.gov While the precise antiviral mechanism of the musacin family is not yet fully elucidated, these examples from other microbial metabolites provide potential avenues for future investigation into how this compound and its relatives might exert their antiviral effects.

Antiproliferative and Cytotoxic Activities (In Vitro Studies)

The potential of musacin compounds to inhibit cell growth and induce cell death has been a subject of interest in preliminary research.

Currently, there is no specific published data on the evaluation of this compound in tumor cell lines. However, the broader class of γ-lactones, to which this compound belongs, has been investigated for antiproliferative activities. ebi.ac.uk For example, a set of γ-lactones fused to carbocycles were evaluated for their in vitro antiproliferative activities against human cancer cell lines such as SW1573 (lung), T-47D (breast), and others. ebi.ac.uk Similarly, other natural products are often screened against a panel of cancer cell lines like HepG2 (liver), MCF-7 (breast), A-375 (melanoma), and Caco-2 (colon) to determine their cytotoxic effects. nih.gov The cytotoxic activity is typically quantified by the IC50 value, which is the concentration of the compound required to reduce the survival of the cell line by 50%. ekb.eg

The precise cellular targets and pathways for this compound have not been identified. However, studies on other cytotoxic compounds offer insights into possible mechanisms. For instance, some natural product extracts have been shown to induce cell death through both apoptosis and necrosis. nih.gov Key events in these pathways can include the depolarization of the mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) content in a dose-dependent manner. nih.gov The investigation of such mechanisms for this compound would be a critical next step in understanding its potential as a cytotoxic agent.

Evaluation in Tumor Cell Lines

Investigation of Molecular Targets and Ligand-Receptor Interactions

The specific molecular targets and ligand-receptor interactions for this compound are yet to be determined. Understanding these interactions is fundamental to elucidating the mechanism of action of any bioactive compound. bruker.comarxiv.org This process involves identifying the specific proteins or other macromolecules that the compound binds to, which in turn initiates a physiological response. bruker.com Techniques such as genetic engineering, X-ray crystallography, and advanced computational simulations are often employed to study these interactions at a molecular level. arxiv.org For many compounds, the targets are specific receptors on the cell membrane, and the binding kinetics and affinity determine the compound's potency. bruker.comnih.gov Future research on this compound will likely focus on identifying its binding partners to understand its biological activity.

Comparative Analysis of Biological Profiles Across the Musacin Family

The musacin family consists of several related compounds, including Musacins A, B1, B2, C, D, E, and F. psu.eduresearchgate.net While comprehensive comparative data is limited, some distinctions in their biological activities have been noted.

Musacin C has been identified as having weak antiviral and anthelminthic properties. researchgate.netscispace.comresearchgate.net

Musacin D has been noted in studies of phytotoxic compounds. mun.ca

A comparative analysis of the full spectrum of biological activities for all musacin compounds, including this compound, would be highly valuable. Such a study would help in understanding the structure-activity relationships within this family of natural products, potentially highlighting which structural features are key for specific biological effects. psu.edu

Structure Activity Relationships Sar and Computational Modeling of Musacin E

Elucidation of Key Structural Features Dictating Biological Activity

Musacin E is a highly functionalized natural product isolated from Streptomyces griseoviridis. psu.edu Its structure is characterized by a core γ-butyrolactone ring, which is a five-membered lactone moiety found in a wide array of biologically active natural products. researchgate.netderpharmachemica.com The analysis of its structural components is the first step in deciphering which features are critical for its biological effects.

Role of Stereochemistry in Activity Modulation

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that governs its interaction with biological macromolecules like enzymes and receptors. mhmedical.com Chiral molecules and their mirror images (enantiomers) can exhibit profoundly different biological activities, a principle of fundamental importance in pharmaceutical chemistry. mhmedical.commichberk.com

For the musacin family of compounds, establishing the precise three-dimensional structure has been a key research objective. The absolute stereochemistry of this compound was unambiguously determined through total synthesis, which was crucial for enabling the exploration of structure-activity relationships among these related natural products. psu.edunih.gov While specific studies comparing the biological activities of different this compound stereoisomers are not yet available, the determination of its absolute configuration is the foundational step required for such investigations. psu.edu It is plausible that only one stereoisomer of this compound is responsible for its observed bioactivity, as is common with many natural products where biological systems like enzymes and transport proteins are stereospecific. michberk.com

Influence of Functional Groups and Molecular Topology

The γ-butyrolactone moiety is a "privileged structure" in medicinal chemistry, frequently found in compounds with diverse pharmacological effects. researchgate.netderpharmachemica.com SAR studies on various γ-butyrolactone derivatives have shown that substitutions on the lactone ring significantly influence their biological profiles. derpharmachemica.comnih.gov

The conjugated enone system in this compound is an α,β-unsaturated carbonyl, which can act as a Michael acceptor . nih.govnih.gov This electrophilic functional group can react with nucleophiles, such as the cysteine residues found in many proteins, via a Michael addition reaction. nih.govresearchgate.net This covalent modification of target proteins is a known mechanism of action for many biologically active natural products, suggesting that this moiety could be critical to the bioactivity of this compound. nih.govnih.govresearchgate.net

Further insight into the SAR of the musacin family comes from Musacin C, a related compound which is the methyl ester derived from the ring-opening of the γ-lactone of Musacin B1/B2. psu.edu The fact that Musacin C exhibits anthelmintic and weak antiviral activities indicates that the intact γ-lactone ring may not be an absolute requirement for all biological effects, and that modifications at this position can modulate the type and potency of the activity. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. numberanalytics.comwikipedia.org These models are powerful tools in drug discovery for predicting the activity of new molecules, thereby saving time and resources. jetir.orgjocpr.comfrontiersin.org As of this writing, specific QSAR studies focused on this compound and its analogues have not been published in the scientific literature. However, the principles of QSAR provide a clear framework for how such an investigation would be conducted.

Selection of Molecular Descriptors

The initial step in any QSAR study is to calculate molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical and structural properties. nih.govmdpi.com For a hypothetical QSAR study on a series of this compound analogues, a diverse set of descriptors would be calculated to capture the structural variations among the compounds. These descriptors are typically categorized as follows:

| Descriptor Category | Examples | Relevance |

| Topological | Molecular Weight, Wiener Index, Balaban Index, Molecular Connectivity Indices | Describe the size, shape, and branching of the molecule based on its 2D graph representation. |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges, Polarizability | Quantify the electronic properties, which are crucial for molecular interactions and reactivity. The enone system in this compound makes these particularly relevant. |

| Geometric (3D) | Molecular Volume, Surface Area (SASA), Shape Indices, Moments of Inertia | Describe the 3D shape and size of the molecule, which are critical for fitting into a biological target's binding site. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Topological Polar Surface Area (TPSA) | Relate to the molecule's hydrophobicity, bulk, and polarity, which influence its absorption, distribution, and binding characteristics. |

This table presents potential molecular descriptors that would be relevant for a QSAR study of this compound analogues, based on general QSAR principles. acs.orgchemrxiv.orgresearchgate.net

Predictive Models for Biological Potency

Once descriptors are calculated for a set of this compound analogues with known biological potencies, a predictive model is constructed using statistical methods. nih.gov The goal is to create an equation that can accurately predict the activity of new, untested compounds. mdpi.com

Common modeling techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the biological activity to the most significant molecular descriptors. nih.gov

Machine Learning Algorithms: More advanced methods like Random Forests, Support Vector Machines, and Artificial Neural Networks can capture complex, non-linear relationships between structure and activity. numberanalytics.comrsc.orgneovarsity.org

A hypothetical QSAR model for this compound analogues might take the form of a linear equation:

Biological Potency (e.g., pIC₅₀) = c₁ × (Descriptor A) + c₂ × (Descriptor B) - c₃ × (Descriptor C) + Constant

In this equation, the coefficients (c₁, c₂, c₃) would indicate the positive or negative impact of each descriptor on the potency. wikipedia.org Such a validated model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. frontiersin.orgneovarsity.org

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Computational methods like molecular docking and molecular dynamics (MD) simulations are essential for visualizing and understanding how a small molecule like this compound might interact with a biological target at an atomic level. nih.govopenaccessjournals.com While specific docking or MD studies for this compound are not yet available in public literature, these techniques represent the next logical step in its investigation.

Molecular Docking is a computational method used to predict the preferred binding orientation of a ligand when it interacts with a target protein. esisresearch.orgiaanalysis.com The process involves placing the 3D structure of this compound into the binding site of a hypothetical protein target and using a scoring function to estimate the binding affinity for different poses. chemrxiv.org This would help identify key interactions, such as:

Hydrogen bonds between this compound's hydroxyl or carbonyl groups and amino acid residues.

Hydrophobic interactions involving the carbon backbone.

Potential covalent bond formation if the target has a nucleophilic residue (e.g., cysteine) positioned to react with this compound's Michael acceptor.

Molecular Dynamics (MD) Simulations take the static snapshot from docking and set it in motion, simulating the physical movements of the atoms in the protein-ligand complex over time. uzh.chntu.edu.sg An MD simulation provides a more realistic view of the binding stability. nih.govoup.com By running a simulation for nanoseconds or longer, researchers could:

Assess the stability of the binding pose predicted by docking. nih.gov

Observe conformational changes in both the protein and this compound upon binding.

Calculate the binding free energy, providing a more rigorous estimate of binding affinity.

Together, these computational tools can generate testable hypotheses about the molecular target of this compound and its precise mechanism of action, guiding future experimental work.

Prediction of Binding Modes and Affinities

Currently, there is no scientific literature available that details the prediction of binding modes and affinities for this compound. Such studies are contingent on the identification of a specific biological target, which has not been reported for this compound.

Identification of Potential Binding Pockets

The identification of potential binding pockets for this compound has not been documented in any research publications. This step in drug discovery relies on experimental or computational evidence of a compound interacting with a specific protein, which is lacking for this compound.

Design Principles for this compound Analogs Based on SAR Findings

Given the absence of any Structure-Activity Relationship (SAR) studies on this compound, there are no established design principles for the development of its analogs. The foundational data required to rationally modify the structure of this compound to enhance or alter its activity is not available in the current body of scientific knowledge.

Advanced Analytical Methodologies for Musacin E Research

Spectroscopic Methods for Mechanistic and Stereochemical Characterization

Spectroscopic techniques provide invaluable data for determining the structural features and stereochemical configurations of musacin E.

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds like this compound. Both 1H and 13C NMR are routinely used to determine the arrangement of atoms and their connectivity. Analysis of chemical shifts, coupling constants, and splitting patterns in NMR spectra provides detailed information about the functional groups and the carbon skeleton of this compound psu.edubmrb.ioresearchgate.nethmdb.ca. For instance, comparison of NMR data of synthesized this compound isomers with reported values is essential for confirming the correct stereochemistry, particularly around the lactone ring and the hydroxy-butenyl side chain psu.edu.

Mass Spectrometry for Metabolite Identification and Profiling

Mass spectrometry (MS) is widely applied in the analysis of this compound for determining its molecular weight and obtaining fragmentation patterns that aid in structural confirmation bhu.ac.innih.gov. Coupled with separation techniques like chromatography, MS is powerful for identifying this compound in complex mixtures and profiling related metabolites nih.govrsc.orgfrontiersin.org. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose researchgate.net. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is specifically mentioned for the separation and molecular weight determination of this compound . Untargeted ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS or UPLC-MSE) is used in metabolomics approaches to elucidate metabolic profiles and identify secondary metabolites, a methodology applicable to this compound discovery and analysis nih.gov.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic techniques are indispensable for isolating and quantifying this compound from the complex matrices in which it is found, such as microbial extracts or plant tissues. High-performance liquid chromatography (HPLC) is a widely used method for the separation of this compound nih.gov. Various stationary phases and mobile phase gradients, such as hexane-ethyl acetate (B1210297) mixtures or acetonitrile (B52724) and water with formic acid, are employed to achieve effective separation based on the compound's polarity nih.govunam.mx. This allows for the isolation of pure this compound for further analysis or bioassays and enables its quantification in different samples nih.goveuropa.eu.

Bioassay-Guided Fractionation and Activity Tracking

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from complex mixtures based on their biological activity malariaworld.orgjournalsarjnp.comnih.govfrontiersin.orgnih.gov. In the context of this compound research, if this compound exhibits a specific biological activity (e.g., phytotoxicity as suggested by its description as a phytotoxic compound ), this approach can be used to track and isolate the compound responsible for that activity. The process typically involves separating a crude extract into fractions using chromatographic techniques and then testing each fraction for the desired biological activity malariaworld.orgjournalsarjnp.comnih.govnih.gov. Active fractions are further fractionated and tested until the pure active compound, in this case potentially this compound, is isolated and identified malariaworld.orgnih.gov. This method has been successfully applied in the discovery and isolation of various bioactive natural products nih.govfrontiersin.orgnih.gov.

Challenges and Future Research Directions for Musacin E

Complete Elucidation of Musacin E Biosynthetic Pathway and Regulatory Networks

A primary challenge in this compound research is the complete mapping of its biosynthetic pathway. It is hypothesized that this compound, an intramolecular ester, derives from the 4,5-dihydroxyocta-6-enoic acid moiety found in related compounds like musacin B1/B2. psu.edu The formation of its trans-configured lactone is likely favored by a radical-based enzymatic pathway. However, the specific genes, enzymes, and regulatory networks controlling this production in Streptomyces are largely unknown.

Future research must focus on identifying and characterizing the this compound biosynthetic gene cluster (BGC). Modern genomic and metabolomic approaches, such as the "One Strain, Many Compounds" (OSMAC) strategy, can be employed to activate silent BGCs in the producing organism and correlate gene expression with metabolite production. mun.ca Furthermore, pathway engineering techniques, including gene knockout and heterologous expression in model hosts like Streptomyces coelicolor, will be crucial for validating gene function. researchgate.netnih.gov Understanding the regulatory networks that govern the expression of these genes is equally important, as this knowledge can be leveraged to improve production yields. google.comgoogle.com

Comprehensive Mechanistic Delineation of Biological Activities

Preliminary studies have indicated that this compound and related compounds possess a range of biological activities. This compound itself has been identified as a phytotoxin, suggesting a role in microbial competition by inhibiting other organisms in its environment. researchgate.netoup.com Additionally, related musacins have shown weak antiviral effects against various viruses, including influenza and herpes simplex virus (HSV-1, HSV-2), as well as anthelminthic properties. psu.educapes.gov.br

The significant challenge lies in moving beyond these initial observations to a comprehensive mechanistic understanding. Future research should aim to identify the specific molecular targets of this compound. For its antiviral activity, studies should investigate which stage of the viral life cycle is inhibited—such as viral entry, replication, or egress. researchsquare.comcsic.es For its phytotoxic and antimicrobial actions, research could explore whether it disrupts cell membranes, inhibits key enzymes, or interferes with cellular signaling pathways. researchgate.net Elucidating these mechanisms is fundamental to determining the compound's potential for therapeutic or agricultural applications. nih.gov

Exploration of Derivatization Strategies for Enhanced Bioactivity and Selectivity

The native structure of this compound may not possess optimal potency or selectivity for a specific biological target. Chemical derivatization offers a powerful strategy to overcome these limitations. nih.gov By modifying the core structure of this compound, it is possible to create analogues with improved characteristics, such as enhanced bioactivity, greater target selectivity, and better stability. mdpi.com

A key future direction is the systematic exploration of structure-activity relationships (SAR). psu.edu This involves synthesizing a library of this compound derivatives by modifying its functional groups, such as the hydroxyl and lactone moieties. These derivatives would then be screened in biological assays to determine how specific structural changes affect their activity. nih.gov Techniques like pre-column derivatization can also be used to improve analytical detection in methods like high-performance liquid chromatography (HPLC), which is essential for detailed study. nih.gov Such strategies can transform a modestly active natural product into a potent and selective lead compound. mdpi.comrsc.org

| Derivatization Goal | Potential Strategy | Rationale |

| Enhance Bioactivity | Acylation of hydroxyl groups | Modify polarity and interaction with target binding sites. |

| Improve Selectivity | Introduction of specific functional groups | Create interactions with unique features of the target molecule. |

| Increase Stability | Modification of the lactone ring | Prevent hydrolysis and increase the compound's half-life. |

| Aid in Analysis | Attachment of a chromophore or fluorophore | Improve detection sensitivity in analytical techniques like HPLC and LC-MS. spectroscopyonline.comnih.gov |

Advanced In Vitro and In Vivo (Animal Model) Studies to Validate Mechanistic Hypotheses

While initial bioactivity screening can be performed using in vitro assays, validating the therapeutic potential of this compound and its derivatives requires more advanced studies. Robust in vitro models, such as cell-based assays using human cell lines (e.g., MDCK cells for influenza), are needed to confirm activity and assess cytotoxicity. researchsquare.com These experiments can provide quantitative data, such as the concentration required to inhibit viral replication, which is crucial for further development. researchsquare.com

A critical future step will be the use of in vivo animal models to test mechanistic hypotheses and evaluate efficacy in a whole-organism context. taconic.com For example, if this compound shows promise as an antiviral, its effects could be studied in mouse models of viral infection. nih.govnih.gov These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME), and for observing its effects on disease pathology. nih.gov The selection of an appropriate animal model is crucial, as the model must accurately replicate key aspects of the human condition being studied. taconic.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Role

To fully grasp the biological role of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on an organism. genedata.com For instance, comparative genomics and transcriptomics can reveal how the producing organism, Streptomyces, adapts to its environment and the role that secondary metabolites like this compound play in its survival and interactions. oup.com

Future research should apply these multi-omics strategies to understand both the biosynthesis and the biological effects of this compound. Transcriptomic analysis of the producing organism under different conditions could reveal the regulatory triggers for this compound production. mun.ca Similarly, treating a target cell or organism with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) can help identify the pathways and processes it perturbs. youtube.com This integrated approach can uncover novel mechanisms of action and provide a much richer understanding than studying single endpoints in isolation. genedata.com

Development of Sustainable Production Methods for this compound

For this compound to be viable for any large-scale application, sustainable and efficient production methods must be developed. Relying on isolation from its native Streptomyces strain is often low-yielding and impractical. Two main avenues exist for future development: total chemical synthesis and biotechnological production.

The stereoselective synthesis of this compound has been achieved, providing a proof-of-concept for a chemical production route. psu.edu Future work in this area could focus on optimizing this synthesis to improve yields and reduce costs, making it more scalable.

Alternatively, biotechnological approaches offer a promising and potentially more sustainable path. industrieinformatik.com3ds.com This involves using the tools of synthetic biology to engineer a microbial host for high-level production. researchgate.net Key strategies include:

Heterologous Expression : Transferring the identified this compound biosynthetic gene cluster into a well-characterized, fast-growing host organism like E. coli or an optimized Streptomyces strain. researchgate.netnih.gov

Metabolic Engineering : Modifying the host's primary metabolism to increase the supply of precursor molecules needed for this compound biosynthesis. google.comgoogle.com

Process Optimization : Fine-tuning fermentation conditions (e.g., media composition, temperature) to maximize yield and simplify purification. weforum.org

Developing these methods will be crucial for producing the quantities of this compound needed for advanced preclinical and potentially clinical studies. researchgate.net

Q & A

Q. What are the standard methodologies for identifying and characterizing Musacin E in natural sources?

To confirm the presence of this compound, researchers typically employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used for separation and molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) resolves its structural features, including stereochemistry. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards. Purity assessments require quantitative NMR (qNMR) or HPLC with UV detection at validated wavelengths (e.g., 254 nm for conjugated systems) .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Reproducibility hinges on documenting: (1) source material (species, geographic origin, harvest time), (2) extraction solvents (polarity, purity, ratios), and (3) purification steps (e.g., silica gel chromatography gradients). Metadata such as temperature, pH, and storage conditions must be explicitly stated. Cross-validate results using independent techniques (e.g., comparing HPLC retention times with NMR data). Raw chromatograms and spectral files should be archived as supplementary materials .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC/MFC endpoints.

- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines, ensuring proper controls (e.g., DMSO solvent effects).

- Enzyme inhibition : Fluorometric or colorimetric readouts (e.g., acetylcholinesterase inhibition for neuroactivity). Dose-response curves (IC50/EC50) require triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Contradictions often arise from variability in: (1) compound purity (e.g., co-eluting impurities in crude extracts), (2) assay conditions (e.g., serum concentration in cell cultures), or (3) model systems (e.g., species-specific receptor affinities). Mitigate by:

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps include:

- Retrosynthetic analysis : Prioritize convergent synthesis to assemble complex fragments (e.g., polyketide chains).

- Stereocontrol : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.

- Functional group compatibility : Protect labile groups (e.g., epoxides) during coupling reactions. Validate synthetic intermediates via HRMS and NOESY correlations. Compare synthetic and natural this compound using chiral HPLC to confirm enantiomeric purity .

Q. How should researchers address methodological limitations in this compound’s pharmacokinetic profiling?

Common limitations include poor aqueous solubility and rapid metabolism. Solutions:

- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulations.

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots.

- Bioavailability assays : Employ Caco-2 cell monolayers for intestinal permeability predictions. Report pharmacokinetic parameters (AUC, Cmax, t1/2) with confidence intervals .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/ED50. For multi-parametric data (e.g., cytokine levels in inflammation models), apply multivariate analysis (PCA or PLS-DA). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For small sample sizes, employ non-parametric methods (e.g., Kruskal-Wallis) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data. Use pathway enrichment tools (KEGG, Reactome) to identify perturbed networks (e.g., apoptosis, oxidative stress). Validate hypotheses via CRISPR knockouts or pharmacological inhibitors of key targets .

Methodological Best Practices

Q. What criteria define rigorous evidence for this compound’s novel bioactivity?

- Dose dependency : Linear correlation between concentration and effect size (R² > 0.9).

- Selectivity : Activity retained in target-specific models (e.g., receptor knockout assays).

- In vivo relevance : Efficacy in disease models (e.g., xenografts for anticancer activity) with histopathological validation.

- Comparative data : Benchmark against established drugs (e.g., IC50 ratios) .

Q. How should researchers design studies to investigate this compound’s synergistic effects with existing therapeutics?

Apply combination index (CI) methods:

- Chou-Talalay assay : Calculate CI values using CompuSyn software (CI < 1 indicates synergy).

- Isobolograms : Graphically confirm synergistic/additive interactions.

- Mechanistic studies : Use transcriptomics/proteomics to identify overlapping pathways. Report fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.